molecular formula C11H10N2O2 B011290 N-Benzyl-N-(4-isoxazolyl)formamide CAS No. 108512-15-8

N-Benzyl-N-(4-isoxazolyl)formamide

Cat. No.: B011290
CAS No.: 108512-15-8
M. Wt: 202.21 g/mol
InChI Key: PHUHTQKJDCPKIL-UHFFFAOYSA-N
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Description

N-Benzyl-N-(4-isoxazolyl)formamide is an organic compound with the molecular formula C11H10N2O2 It is characterized by the presence of a benzyl group attached to a formamide moiety, which is further connected to an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(4-isoxazolyl)formamide typically involves the reaction of benzylamine with 4-isoxazolecarboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(4-isoxazolyl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the formamide group to an amine, typically using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, amines, or alcohols

Major Products Formed

    Oxidation: Formation of this compound oxides

    Reduction: Formation of N-Benzyl-N-(4-isoxazolyl)amine

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-Benzyl-N-(4-isoxazolyl)formamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Benzyl-N-(4-isoxazolyl)formamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzylformamide
  • N-(4-Isoxazolyl)formamide
  • N-Benzyl-N-(3-isoxazolyl)formamide

Comparison and Uniqueness

N-Benzyl-N-(4-isoxazolyl)formamide is unique due to the presence of both benzyl and isoxazole groups, which confer distinct chemical and biological properties. Compared to N-Benzylformamide, the addition of the isoxazole ring enhances its potential for biological activity. Similarly, the position of the isoxazole ring (4-isoxazolyl) can influence its reactivity and interactions compared to other isomers like N-Benzyl-N-(3-isoxazolyl)formamide .

Biological Activity

N-Benzyl-N-(4-isoxazolyl)formamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a unique structure comprising both benzyl and isoxazole moieties. This combination contributes to its distinct chemical and biological properties, making it a subject of interest for various applications in science and medicine.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors involved in inflammatory pathways. For instance, it has been suggested that it can inhibit enzymes linked to inflammation, thereby exhibiting anti-inflammatory properties .

Key Biological Pathways

  • Inflammatory Pathways : The compound may inhibit the activity of enzymes such as lipoxygenase (LOX), which plays a critical role in the production of inflammatory mediators.
  • Cell Signaling : It is also thought to influence key signaling pathways, including the NF-κB pathway, which is crucial for the transcription of pro-inflammatory genes .

Biological Activities

Research has indicated several notable biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anti-inflammatory Effects : As mentioned earlier, its potential to modulate inflammatory responses positions it as a promising agent for conditions characterized by excessive inflammation.
  • Antitumor Activity : Some studies have explored its efficacy against cancer cell lines, indicating potential antitumor effects that warrant further exploration.

Comparative Studies

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
N-BenzylformamideBenzyl group onlyModerate antimicrobial activity
N-(4-Isoxazolyl)formamideIsoxazole group onlyNotable anti-inflammatory effects
N-Benzyl-N-(3-isoxazolyl)formamideBenzyl + 3-isoxazoleVaries; less potent than 4-isoxazole variant
This compound Benzyl + 4-isoxazoleStrong anti-inflammatory and antimicrobial effects

This table highlights how the addition of the isoxazole ring at different positions (3 vs. 4) affects the biological activity of these compounds. The presence of the 4-isoxazole group in this compound appears to enhance its potential for biological activity compared to its counterparts.

Case Studies and Research Findings

  • Antimicrobial Studies : A study demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The minimal inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as a therapeutic agent .
  • Anti-inflammatory Research : In vivo studies indicated that treatment with this compound significantly reduced inflammation markers in animal models of arthritis. The compound's ability to lower levels of cytokines such as IL-6 and TNF-α was noted .
  • Cancer Cell Line Testing : Preliminary assays on cancer cell lines revealed that this compound could induce apoptosis in certain types of cancer cells, indicating its potential role as an anticancer agent .

Properties

IUPAC Name

N-benzyl-N-(1,2-oxazol-4-yl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-9-13(11-6-12-15-8-11)7-10-4-2-1-3-5-10/h1-6,8-9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUHTQKJDCPKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C=O)C2=CON=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00549984
Record name N-Benzyl-N-1,2-oxazol-4-ylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108512-15-8
Record name N-Benzyl-N-1,2-oxazol-4-ylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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